molecular formula C26H20N2O5 B2522903 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896825-31-3

8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2522903
CAS No.: 896825-31-3
M. Wt: 440.455
InChI Key: WVEGCLMWJFASII-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chromenopyrimidione derivative featuring a fused chromene-pyrimidine-dione scaffold. Key structural elements include:

  • Methoxy groups at position 8 of the chromene ring and the para position of the benzyl substituent (4-methoxybenzyl).
  • Phenyl group at position 2 of the pyrimidine ring.
  • Dione functionality at positions 4 and 5, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methyl]-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-31-18-10-8-16(9-11-18)15-28-24(17-6-4-3-5-7-17)27-25-22(26(28)30)23(29)20-13-12-19(32-2)14-21(20)33-25/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGCLMWJFASII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, is a key step .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features Biological Activity (Evidence Source)
8-Methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (Target) 8-OCH₃, 3-(4-OCH₃-benzyl), 2-Ph 428.4 Dual methoxy groups, phenyl substitution Not directly reported (Inferred from analogs)
8-Methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione 8-OCH₃, 2-Ph, 3-Ph 412.4 Dual phenyl groups Antitumor (via triazine intermediates)
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione 2-(tert-butyl-Ph), 3-(furan-2-ylmethyl) 444.5 Bulky tert-butyl, furan substitution Unknown (structural diversity study)
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 8-OCH₃, 3-(phenethyl), 2-propyl 390.4 Aliphatic chain substitutions Unknown (chemical catalog data)
2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (e.g., 4g) 2-(2,4-dihydroxyphenyl) ~320–350 Hydroxy groups in aryl substituents Potent antityrosinase activity (IC₅₀ ~0.1 mM)
Key Observations:

Methoxy vs. In contrast, hydroxy-substituted analogs (e.g., compound 4g ) exhibit stronger antityrosinase activity due to direct coordination with copper ions in the enzyme’s active site.

Substituent Bulk and Flexibility :

  • Bulky groups (e.g., tert-butyl in ) may hinder binding to flat enzymatic pockets but improve metabolic stability.
  • Flexible chains (e.g., phenethyl in ) could reduce steric hindrance, enhancing interaction with hydrophobic targets.

Pharmacological Activity Comparison

Antitumor Potential:
  • Chromenopyrimidiones with phenyl/methoxy substitutions (e.g., 8-methoxy-2,3-diphenyl analog ) generate triazine intermediates (e.g., compounds 4a–l ) that inhibit tumor cell proliferation. The target compound’s 4-methoxybenzyl group may modulate DNA intercalation or kinase inhibition.
Antityrosinase Activity:
  • Hydroxy-substituted thienopyrimidines (e.g., 4g ) show IC₅₀ values comparable to kojic acid, while methoxy analogs (e.g., target compound) are likely less potent due to weaker metal coordination.
Neuroprotective Effects:
  • Thienopyrimidines with hydroxymethoxyphenyl substituents (e.g., 4e ) inhibit acetylcholinesterase (AChE) and amyloid aggregation, suggesting dual mechanisms for Alzheimer’s therapy. The target compound’s methoxy groups may lack this dual functionality.

Biological Activity

8-Methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, particularly its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Synthesis

The compound belongs to the class of heterocyclic compounds characterized by a chromeno-pyrimidine framework. Its synthesis typically involves multi-step reactions that may include cyclization processes and the use of specific reagents to achieve high yields. The synthetic route often involves the reaction of substituted phenols with pyrimidine derivatives under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The mechanism typically involves the inhibition of bacterial enzymes or disruption of cellular processes.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
8-Methoxy...Staphylococcus aureus32 µg/mL
8-Methoxy...Escherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and modulation of signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis
HCT116 (Colon)7.5Inhibition of topoisomerase activity
PC3 (Prostate)6.0Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results in inhibiting MIF (Macrophage Migration Inhibitory Factor), which plays a role in tumor growth and metastasis.

Enzyme IC50 (µM) Effect
MIF10Inhibition of tautomerase activity
Topoisomerase I15Disruption of DNA replication

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives against clinical isolates of bacteria. The results indicated that the tested compounds significantly inhibited bacterial growth compared to standard antibiotics.
  • Cytotoxicity Assessment : A comprehensive study on the cytotoxic effects of this compound revealed that it selectively targets cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

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